molecular formula C18H25ClN2O5 B12637447 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No.: B12637447
M. Wt: 384.9 g/mol
InChI Key: HRPMXRKMZPKFBV-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a dimethylaminoethyl-furan hybrid scaffold. The compound’s structure combines a lipophilic aromatic core with polar substituents (dimethylamino group, furan ring), which may enhance solubility and bioavailability. The hydrochloride salt form improves stability and crystallinity.

Properties

Molecular Formula

C18H25ClN2O5

Molecular Weight

384.9 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide;hydrochloride

InChI

InChI=1S/C18H24N2O5.ClH/c1-20(2)13(14-7-6-8-25-14)11-19-18(21)12-9-15(22-3)17(24-5)16(10-12)23-4;/h6-10,13H,11H2,1-5H3,(H,19,21);1H

InChI Key

HRPMXRKMZPKFBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CO2.Cl

Origin of Product

United States

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, summarizing key research findings and presenting data in a structured format.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzamide core .
  • Substitution with a furan ring .
  • Three methoxy groups attached to the benzene ring.

This structural arrangement is believed to enhance its interaction with biological targets, potentially influencing various cellular pathways.

Research indicates that the biological activity of this compound may involve:

  • Interaction with microtubules : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
  • Modulation of enzyme activity : The dimethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, affecting their functionality.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notable findings include:

StudyCompound TestedIC50 ValueMechanism
1N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide< 100 nMInhibition of tubulin polymerization
2Analogous compoundsVaries (nM range)Binding to colchicine site on tubulin

The most promising results indicate that this compound can inhibit cancer cell growth effectively at nanomolar concentrations, suggesting a strong potential for development as an anticancer agent .

Anti-inflammatory Activity

Preliminary studies have also indicated anti-inflammatory properties:

  • The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.
  • Further studies are warranted to explore its mechanisms in inflammatory pathways.

Case Study 1: Tubulin Polymerization Inhibition

In a study focusing on microtubule dynamics, researchers synthesized derivatives based on the core structure of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide. The most effective derivative demonstrated potent inhibition of tubulin polymerization and was effective against various cancer cell lines .

Case Study 2: Cytokine Modulation

A separate investigation into the anti-inflammatory effects revealed that treatment with this compound led to a marked reduction in the levels of TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 3,4,5-trimethoxybenzamide derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Synthesis Method (Key Reagents) Biological Activity (If Reported) Reference(s)
N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride Dimethylaminoethyl-furan linker, 3,4,5-TMP benzamide, HCl salt Not explicitly detailed; likely via oxazolone-amine coupling in ethanol/DMF Inferred potential cytotoxicity (based on analogs)
N-((1Z)-3-(2-(3-(4-Chlorophenyl)-2-(TMP-benzamido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-TMP-benzamide (6a) Furan, chlorophenyl-acryloyl hydrazine, dual TMP benzamide cores Oxazolone + carbohydrazide in DMF/glacial acetic acid Cytotoxic against HepG2 (IC₅₀ not specified)
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (22) Benzimidazole core, cyano substituent, TMP benzamide TMP-benzoyl chloride + aminobenzimidazole in toluene Antiproliferative activity (specific data not given)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl group, 3-methylbenzamide (simpler scaffold) 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization applications
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-TMP-benzamide hydrochloride Benzo[d]thiazole core, chloro-methoxy substituents, dimethylaminoethyl-TMP benzamide Supplier-synthesized (commercial availability) Not reported

Key Observations

Structural Diversity and Pharmacophore Influence :

  • The TMP (3,4,5-trimethoxyphenyl) benzamide moiety is a conserved pharmacophore across analogs, linked to cytotoxic activity via tubulin inhibition or DNA intercalation .
  • Substituent Effects :

  • Furan rings (e.g., in 6a–e) enhance π-π stacking with biological targets, while chlorophenyl/cyanophenyl groups (6a, 6b) modulate electron density and binding affinity .
  • Dimethylaminoethyl groups improve solubility and cellular uptake compared to non-aminated analogs (e.g., compound 22 in ) .

Synthetic Routes: Most analogs are synthesized via oxazolone intermediate reactions (e.g., ), enabling modular incorporation of hydrazine or amine side chains. Hydrochloride salt formation (e.g., ) is common for stabilizing cationic amino groups.

Biological Activity Trends: Compounds with dual TMP benzamide cores (e.g., 6a–e) exhibit enhanced cytotoxicity, likely due to increased target engagement . Heterocyclic variations (e.g., benzo[d]thiazole in vs.

Limitations and Contradictions

  • Lack of Direct Data : The primary compound’s biological data are inferred from analogs; exact IC₅₀ values or mechanism-of-action studies are unavailable in the evidence.
  • Contrasting Solubility Profiles: While dimethylamino groups generally enhance solubility, bulky substituents (e.g., cyanophenyl in 6b) may counteract this effect .

Preparation Methods

Formation of Acid Chloride

The initial step in the synthesis involves converting the corresponding carboxylic acid into an acid chloride. This can be achieved using thionyl chloride or oxalyl chloride:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂
  • Procedure : Dissolve the carboxylic acid in anhydrous dichloromethane and add the acid chloride reagent dropwise under an inert atmosphere. Stir at room temperature until the reaction is complete, typically monitored by thin-layer chromatography (TLC).

Formation of Amide Bond

Once the acid chloride is formed, it is reacted with the appropriate amine to form the desired amide:

  • Reagents : Dimethylamine and furan-2-carboxylic acid derivative
  • Procedure : Add the acid chloride to a solution containing dimethylamine in a suitable solvent such as dichloromethane or pyridine. The reaction mixture is stirred at room temperature for several hours until completion.

Purification of Product

The crude product obtained from the amide formation step often contains unreacted starting materials and by-products. Purification can be achieved through:

  • Column Chromatography : Use silica gel as the stationary phase and elute with a gradient of ethyl acetate and hexanes.
  • Recrystallization : Dissolve the crude product in a minimal amount of hot solvent (e.g., methanol) and allow it to cool slowly for crystallization.

The yield of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride can vary depending on the specific conditions used during synthesis. Typical yields range from 50% to 85%. Characterization techniques include:

Characterization Method Purpose
NMR Structural confirmation
MS Molecular weight determination
HPLC Purity assessment

Recent studies have indicated that variations in reaction conditions significantly impact both yield and purity. For example, using different solvents or altering temperatures can optimize the reaction kinetics, leading to higher yields.

Additionally, preliminary biological evaluations suggest that N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide exhibits potential anti-cancer properties due to its structural features that enhance interactions with biological targets.

The preparation of this compound involves a series of well-defined synthetic steps that can be optimized for improved yields and purity. Ongoing research into its biological activities may further elucidate its potential applications in medicinal chemistry.

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